N-(2-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide
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Overview
Description
N-(2-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a hydroxyphenyl group, and various alkyl and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyaniline, 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride, and appropriate solvents like dichloromethane or toluene.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include:
Continuous Flow Reactors: To ensure consistent reaction conditions and improve efficiency.
Automated Purification Systems: For large-scale purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a quinone derivative under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique functional groups present in its structure.
Mechanism of Action
The mechanism by which N-(2-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Similar in structure but lacks the sulfonamide group.
5-isopropyl-2-methoxy-4-methylbenzenesulfonamide: Lacks the hydroxyphenyl group.
N-(2-hydroxyphenyl)-benzenesulfonamide: Similar but without the isopropyl and methoxy substituents.
Uniqueness
N-(2-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-11(2)13-10-17(16(22-4)9-12(13)3)23(20,21)18-14-7-5-6-8-15(14)19/h5-11,18-19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGSAPGZRRBSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC=C2O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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